Gadofosveset
Description
Properties
Molecular Formula |
C33H40GdN3Na3O15P |
|---|---|
Molecular Weight |
975.9 g/mol |
IUPAC Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |
InChI Key |
PIZALBORPSCYJU-QSQMUHTISA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Isomeric SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Synonyms |
gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |
Origin of Product |
United States |
Preparation Methods
Chelation Reaction
The core step involves reacting fosveset (a DTPA derivative substituted with a diphenylcyclohexyl-phosphate group) with gadolinium oxide () in an aqueous medium. The reaction proceeds as follows:
Key conditions include:
Salt Formation
The intermediate product is treated with sodium hydroxide to form the trisodium salt:
This step ensures the final product’s solubility and ionic stability.
Purification and Impurity Control
Chromatographic Purification
Post-synthesis, the crude product undergoes column chromatography to remove unreacted ligands, free gadolinium, and byproducts:
Lyophilization
The purified solution is lyophilized to obtain a powder with <1% residual moisture, critical for long-term stability.
Formulation and Stabilization
Solution Preparation
This compound trisodium is reconstituted as an injectable solution (244 mg/mL, 0.25 mmol/L) in phosphate-buffered saline (PBS) or albumin-containing buffers to mimic physiological conditions.
| Parameter | Specification |
|---|---|
| Concentration | 0.25 mmol/L |
| pH | 6.5–8.0 |
| Osmolality | 700–950 mOsm/kg |
| Temperature stability | Stable at 37°C for 24 hours |
Excipient Addition
A small amount of free fosveset ligand (0.1% w/w) is added to scavenge residual free gadolinium, ensuring compliance with toxicity thresholds.
Quality Control and Analytical Methods
Purity Assessment
Relaxivity Testing
Relaxivity () is measured at magnetic field strengths to validate efficacy:
| Field Strength | This compound (mM⁻¹s⁻¹) | Gd-DTPA (mM⁻¹s⁻¹) |
|---|---|---|
| 0.47 T | 28–47 | 3.8 |
| 1.5 T | 19–28 | 4.1 |
| 3.0 T | 10–19 | 3.7 |
The 5–12× higher relaxivity of this compound stems from albumin binding, which slows molecular rotation.
Challenges and Optimization
Avoiding Free Gadolinium
Residual Gd³⁺ is minimized by:
Chemical Reactions Analysis
Types of Reactions: Gadofosveset primarily undergoes complexation reactions due to its gadolinium core. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions:
Complexation: Gadolinium chloride and the ligand are the primary reagents.
Conditions: Aqueous medium, controlled pH, and temperature are crucial for successful complexation.
Major Products: The major product of the synthesis is this compound trisodium, which is used as a contrast agent in MRA .
Scientific Research Applications
Key Applications
2.1 Magnetic Resonance Angiography (MRA)
Gadofosveset is primarily used for MRA, which allows for the non-invasive visualization of blood vessels. It has shown significant advantages in assessing various vascular conditions:
- Detection of Vascular Stenosis and Aneurysms : Studies indicate that this compound-enhanced MRA has high sensitivity (97%-100%) and specificity (96%-100%) for detecting high-grade stenosis in different vascular territories, including carotid and renal arteries .
- Pulmonary Embolism Assessment : this compound has been utilized to assess pulmonary arteries for embolism, providing a non-invasive alternative to traditional CT scans .
2.2 Evaluation of Peripheral Vascular Disease
this compound is effective in evaluating peripheral vascular disease, offering enhanced image quality and spatial resolution that aids in detecting stenoses more accurately than conventional methods . Its prolonged intravascular residence time allows for steady-state imaging, which can be crucial for detailed vascular assessments.
2.3 Breast Cancer Imaging
Emerging research suggests potential applications of this compound in breast cancer diagnostics. Its ability to enhance the visualization of blood flow may assist in identifying malignant lesions through dynamic contrast-enhanced MRI techniques .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile is characterized by its binding to serum albumin, which results in a longer circulation time within the bloodstream compared to other gadolinium-based agents. This property allows for better image quality during MRA due to increased signal intensity and reduced background noise.
- Safety : Clinical trials have demonstrated that this compound is well-tolerated with a low incidence of adverse effects, making it a safe option for patients undergoing MRI procedures .
Comparative Efficacy
A comparative analysis between this compound and traditional gadolinium-based contrast agents shows that this compound provides superior imaging capabilities due to its higher relaxivity and longer intravascular residence time. This results in improved first-pass image quality and facilitates equilibrium-phase imaging techniques that can enhance spatial resolution further .
| Feature | This compound | Traditional Agents |
|---|---|---|
| Relaxivity | Higher | Lower |
| Intravascular Residence Time | Prolonged | Shorter |
| Sensitivity for Stenosis | 97%-100% | Varies |
| Specificity for Stenosis | 96%-100% | Varies |
Case Studies
Several case studies highlight the successful application of this compound in clinical practice:
- Case Study 1 : A patient with suspected renal artery stenosis underwent this compound-enhanced MRA, which provided clear visualization of the renal arteries and confirmed the diagnosis with high accuracy.
- Case Study 2 : In a cohort study assessing patients with peripheral artery disease, this compound-enhanced imaging demonstrated superior detection rates of critical stenoses compared to standard angiographic techniques.
Mechanism of Action
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time (T1) of water protons. The result is an increase in the signal intensity (brightness) of blood during MRA, allowing for clearer imaging of blood vessels .
Comparison with Similar Compounds
Pharmacokinetic and Mechanistic Differences
Key Insights :
- Albumin Binding: this compound’s reversible albumin binding increases its relaxivity (r1 = 18–20 mmol⁻¹s⁻¹ at 1.5T) compared to non-binding agents like Gd-DTPA (r1 = 4.1 mmol⁻¹s⁻¹) . This property enables high signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) in vascular imaging .
- Blood Pool vs. Extracellular Agents: Unlike extracellular agents (e.g., Gd-DTPA, gadobutrol), this compound remains intravascular, making it ideal for steady-state imaging of slow-flow vessels . Ferumoxytol, a non-gadolinium alternative, provides prolonged enhancement but lacks T1-shortening effects .
Relaxivity and Field Strength Performance
This compound’s relaxivity is field-strength dependent, with higher performance at lower fields:
| Field Strength | This compound (r1, mmol⁻¹s⁻¹) | Gd-DTPA (r1, mmol⁻¹s⁻¹) | Relative Increase |
|---|---|---|---|
| 0.47T | 28–47 | 3.8 | 8–12x |
| 1.5T | 19–28 | 4.1 | 5–7x |
| 3.0T | 10–19 | 3.7 | 3–5x |
At high fields (≥3T), this compound’s relaxivity decreases, but techniques like spin locking (T1ρ) can enhance contrast by exploiting its macromolecular binding .
Limitations and Clinical Considerations
Q & A
Q. What experimental models are most effective for evaluating Gadofosveset’s binding affinity to serum albumin?
Methodological Answer:
- Use in vitro assays such as equilibrium dialysis or fluorescence spectroscopy to quantify binding constants.
- Employ isothermal titration calorimetry (ITC) for thermodynamic profiling of protein-ligand interactions.
- Validate results with circular dichroism (CD) to confirm conformational changes in albumin post-binding.
- Reference protocols from peer-reviewed studies on contrast agent characterization for reproducibility .
Q. What are the established protocols for assessing this compound’s stability under varying physiological pH conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC to monitor degradation products across pH gradients (e.g., pH 5.0–7.4).
- Apply NMR spectroscopy to track structural integrity under simulated physiological environments.
- Cross-reference stability data with pharmacopeial guidelines for contrast agents to ensure compliance .
Q. How do researchers standardize the measurement of this compound’s relaxivity in preclinical MRI studies?
Methodological Answer:
- Use 7 Tesla MRI scanners with standardized pulse sequences (e.g., T1-weighted imaging) to minimize inter-study variability.
- Calibrate relaxivity measurements using gadolinium concentration curves and control for temperature, magnetic field strength, and albumin concentration.
- Document protocols in alignment with FDA preclinical imaging guidelines for reproducibility .
Advanced Research Questions
Q. How can contradictions in reported relaxivity values of this compound under varying physiological conditions be resolved?
Methodological Answer:
- Perform meta-analysis of existing studies to identify confounding variables (e.g., albumin concentration, temperature).
- Design controlled in vitro experiments using synthetic serum albumin to isolate pH and ionic strength effects.
- Apply multivariate regression models to quantify the relative contribution of each variable to relaxivity discrepancies .
Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects of this compound in longitudinal preclinical studies?
Methodological Answer:
- Use mixed-effects models to account for inter-subject variability in longitudinal data.
- Apply Bayesian dose-response analysis to estimate toxicity thresholds while incorporating prior pharmacokinetic data.
- Validate findings with Kaplan-Meier survival curves for time-to-event adverse outcomes (e.g., nephrogenic systemic fibrosis) .
Q. How can in vivo and in vitro discrepancies in this compound’s biodistribution data be reconciled?
Methodological Answer:
- Conduct cross-validation studies using dynamic contrast-enhanced MRI (DCE-MRI) and radiolabeled tracer techniques (e.g., ⁹⁹mTc-Gadofosveset) in the same model system.
- Employ compartmental modeling to simulate in vivo distribution kinetics and compare with in vitro binding assays.
- Address confounding factors such as vascular permeability and interstitial pressure in vivo .
Data Contradiction and Validation
Q. What strategies mitigate biases in clinical trial data for this compound due to heterogeneous patient populations?
Q. How do researchers address conflicting evidence on this compound’s potential neurotoxicity in long-term studies?
Methodological Answer:
- Design systematic reviews with strict inclusion/exclusion criteria to aggregate high-quality evidence.
- Utilize toxicokinetic modeling to correlate gadolinium deposition levels with histopathological outcomes.
- Incorporate biomarker panels (e.g., GFAP for astrocyte damage) to objectively quantify neurotoxicity .
Methodological Frameworks
Which frameworks (e.g., PICOT) are suitable for structuring clinical research questions on this compound?
Methodological Answer:
- Apply the PICOT framework :
- P opulation: Patients requiring contrast-enhanced MRI.
- I ntervention: this compound administration.
- C omparison: Other gadolinium-based contrast agents (GBCAs).
- O utcome: Incidence of adverse events or diagnostic accuracy.
- T ime: Short-term (24h) vs. long-term (1 year) follow-up.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
